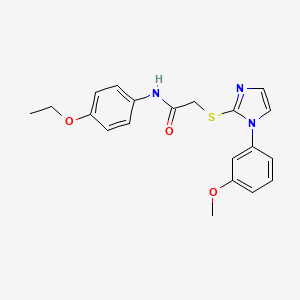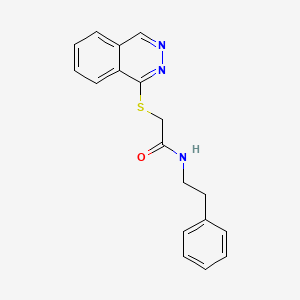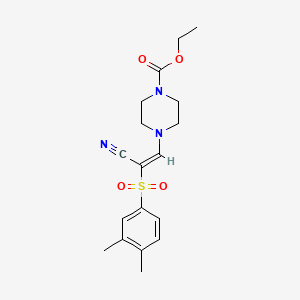![molecular formula C22H14F3NO B2544985 N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 439095-73-5](/img/structure/B2544985.png)
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound with the molecular formula C22H14F3NO It is known for its unique structural features, which include a trifluoromethyl group and a phenylethynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Phenylethynyl Intermediate: The initial step involves the synthesis of the phenylethynyl intermediate through a Sonogashira coupling reaction. This reaction uses a palladium catalyst and copper co-catalyst to couple an aryl halide with a terminal alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable base.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This typically involves the reaction of the phenylethynyl intermediate with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenylethynyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
- N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)aniline
Uniqueness
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of a trifluoromethyl group and a phenylethynyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO/c23-22(24,25)19-8-4-7-18(15-19)21(27)26-20-13-11-17(12-14-20)10-9-16-5-2-1-3-6-16/h1-8,11-15H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJKTHWDWOADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2544902.png)


![9-(2-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2544907.png)
![N-(4-Methoxyphenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2544908.png)

![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2544911.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2544912.png)
![4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2544916.png)
![7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544917.png)
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile](/img/structure/B2544918.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)
